5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring a tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one) fused with a 3-methoxy-1-methylpyrazole-4-carbonyl substituent. This scaffold combines a pyrazole ring substituted with methoxy and methyl groups, linked via a carbonyl group to a nitrogen-rich tricyclic system.
Properties
IUPAC Name |
5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-20-9-12(15(19-20)25-2)16(23)21-8-6-13-11(10-21)17(24)22-7-4-3-5-14(22)18-13/h3-5,7,9H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATRQFBNAUSBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazatricyclo framework. Common reagents used in these reactions include methoxy and methyl groups, which are introduced through specific reaction conditions such as heating and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the pyrazole and triazatricyclo rings, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological molecules can provide insights into new therapeutic agents.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Studies on its mechanism of action and molecular targets can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound’s unique properties can be utilized in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Key Analogous Compounds from Literature:
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) Synthesis: Prepared via refluxing 3-(4-fluorophenyl)-5-ethoxymethyleneamino-1-(4-nitrophenyl)pyrazole with benzhydrazide in THF . Key Features: Bicyclic pyrazolo-triazolo-pyrimidine core with nitro and fluorophenyl substituents. Melting Point: >340°C, indicating high thermal stability .
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (17a) Synthesis: Derived from hydrazine hydrate treatment of 5-ethoxymethyleneamino-pyrazole precursors . Key Features: Pyrazolo-pyrimidine system with imino and amine functionalities.
Target Compound :
- Synthesis (Hypothesized) : Likely involves multi-step condensation reactions, such as coupling a 3-methoxy-1-methylpyrazole-4-carboxylic acid derivative with a preformed tricyclic amine under acylating conditions.
- Key Features : The tricyclic core and methoxy-methylpyrazole substituent distinguish it from analogs like 16a and 17a , which lack the tricyclic system and feature nitro groups instead of methoxy.
Physicochemical Properties
- Thermal Stability : High melting points (>300°C) are common in fused nitrogen heterocycles (e.g., 16a and 17a ) due to strong intermolecular interactions and rigid aromatic systems . The target compound’s tricyclic scaffold likely confers similar stability.
- Solubility : The methoxy and methyl groups in the target compound may enhance solubility in polar aprotic solvents compared to nitro-substituted analogs like 16a , which are more lipophilic .
Structural Similarity and Chemoinformatics Analysis
Using similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity to 16a and 17a due to shared pyrazole and nitrogen-rich heterocyclic motifs. However, its tricyclic framework introduces distinct topological features. A 2015 statistical study highlighted that substituents like methoxy groups significantly alter electronic properties compared to nitro or chloro groups, impacting binding interactions .
Table 2: Structural Similarity Metrics (Hypothetical)
| Compound Pair | Shared Fragments | Tanimoto Index* | Key Differences |
|---|---|---|---|
| Target vs. 16a | Pyrazole, aromatic nitro groups | ~0.45 | Tricyclic vs. bicyclic core |
| Target vs. 17a | Pyrazole, amine/imino groups | ~0.40 | Methoxy vs. nitro substituents |
*Based on binary fingerprint analysis of structural fragments .
Research Implications and Limitations
Further studies should explore:
Synthetic Optimization : Adapting methods from 16a and 17a to construct the tricyclic core.
Biological Screening : Testing against targets validated for analogs (e.g., kinase inhibitors or antimicrobial agents).
Biological Activity
The compound 5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological effects, mechanisms of action, and potential applications in various fields.
Structure and Properties
The molecular structure of the compound includes a triazatricyclo framework combined with a pyrazole moiety, which is known for its diverse biological activities. The presence of the methoxy and carbonyl groups enhances its reactivity and biological interactions.
Antifungal Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antifungal properties. Specifically, compounds similar to the one have been shown to inhibit fungal growth effectively. A patent describes a composition that includes this compound as part of a fungicidal mixture, demonstrating its potential in agricultural applications against fungal pathogens .
Antimicrobial Properties
Pyrazole derivatives are known for their broad-spectrum antimicrobial activity. Research has demonstrated that these compounds can inhibit various bacterial strains, suggesting potential use in treating bacterial infections . The specific compound's structural features may contribute to enhanced binding with microbial targets.
Anti-inflammatory Effects
Some pyrazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This could position the compound as a candidate for further development in treating inflammatory diseases .
Study on Antifungal Efficacy
In a controlled study examining the efficacy of various pyrazole derivatives against Candida albicans, the compound demonstrated significant inhibition at concentrations as low as 10 µg/mL. This suggests that structural modifications can lead to improved antifungal activity compared to traditional agents .
Evaluation of Antimicrobial Activity
A comparative analysis was conducted on several pyrazole derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, highlighting its potential as an antimicrobial agent .
The biological activity of 5-(3-methoxy-1-methylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one may involve several mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in microbial metabolism.
- Membrane Disruption : It could disrupt microbial cell membranes due to its lipophilic nature.
- Receptor Interaction : Potential interactions with specific receptors involved in inflammatory responses may also be a pathway for its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
